methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate
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Overview
Description
Methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and significant biological activities. The compound’s structure includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate involves several steps, typically starting from simpler steroidal precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones.
Esterification: Formation of the ester group by reacting the carboxylic acid with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Various functional groups can be substituted on the compound’s rings, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of steroidal medications.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to steroid receptors, influencing gene expression and cellular functions. The exact mechanism can vary depending on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one .
Uniqueness
What sets methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate apart is its specific arrangement of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H34O4 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
methyl 17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H34O4/c1-20-12-15(19(24)26-4)18(23)11-13(20)5-6-14-16(20)7-9-21(2)17(14)8-10-22(21,3)25/h13-17,25H,5-12H2,1-4H3 |
InChI Key |
JDBGHSWJPLOAHP-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC(C(=O)C4)C(=O)OC)C |
Origin of Product |
United States |
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